molecular formula C12H10N4 B2621823 2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine CAS No. 186956-71-8

2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2621823
CAS RN: 186956-71-8
M. Wt: 210.24
InChI Key: VYZSVWPQKNQYLV-UHFFFAOYSA-N
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Description

“2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine” is a derivative of pyrazolo[1,5-a]pyrimidines, which are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This compound has been identified as a strategic compound for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a simpler and greener synthetic methodology . A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The synthesis starts with transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones followed by cyclisation with methyl 5-amino-1H-pyrazole-4-carboxylate to give methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates .


Molecular Structure Analysis

The molecular structure of “this compound” is influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors . The electronic structure analysis based on DFT and TD-DFT calculations revealed that EDGs at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .


Chemical Reactions Analysis

The chemical reactions of “this compound” are influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring . These groups favor large absorption/emission intensities as a result of the ICT to/from this ring .

Mechanism of Action

Advantages and Limitations for Lab Experiments

One advantage of using 2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine in lab experiments is its specificity for certain kinases. This allows for the targeted inhibition of specific cellular processes, which can be useful in studying the role of these processes in disease. However, a limitation of using this compound is its potential toxicity and off-target effects. Therefore, careful dose-response studies and toxicity assessments are needed to ensure the safety of using this compound in lab experiments.

Future Directions

There are several future directions for the research on 2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine. One direction is the development of more potent and selective analogs of this compound. This can be achieved through structure-activity relationship studies and rational drug design approaches. Another direction is the investigation of the therapeutic potential of this compound in various disease models, such as cancer and neurodegenerative diseases. Finally, the use of this compound as a tool in studying the role of specific kinases in cellular processes can provide valuable insights into the mechanisms of disease and potential therapeutic targets.
Conclusion
In conclusion, this compound is a heterocyclic compound that has potential applications in the field of drug discovery. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of novel therapeutics for various diseases and a better understanding of the mechanisms of disease.

Synthesis Methods

The synthesis of 2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine involves the reaction of 2-aminopyridine with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of a suitable catalyst. The reaction proceeds through a cyclization process to form the heterocyclic ring system. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.

Scientific Research Applications

2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine has been studied for its potential applications in the field of drug discovery. It has been shown to exhibit inhibitory activity against several kinases, including CDKs, GSK3β, and CK1. These kinases play important roles in various cellular processes, such as cell cycle regulation, signal transduction, and gene expression. Therefore, the inhibition of these kinases by this compound could have therapeutic potential in the treatment of cancer, neurodegenerative diseases, and other disorders.

properties

IUPAC Name

2-methyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-9-8-12-14-7-5-11(16(12)15-9)10-4-2-3-6-13-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZSVWPQKNQYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901322078
Record name 2-methyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821484
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

186956-71-8
Record name 2-methyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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